3,5-Difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms positioned at the 3 and 5 positions on a benzene ring, with the molecular formula and a CAS number of 32085-88-4. This compound appears as a white or colorless to light yellow powder or liquid, with a melting point of approximately 25 °C and a minimum purity of 98% as determined by gas chromatography . The unique arrangement of substituents on the benzene ring contributes to its distinct chemical properties and reactivity.
Currently, there is no documented research on the specific mechanism of action of 3,5-difluorobenzaldehyde in biological systems.
3,5-difluorobenzaldehyde is likely to exhibit similar hazards as other aromatic aldehydes. Here are some safety considerations:
These methods allow researchers to prepare 3,5-difluorobenzaldehyde with desired purity and quantities for further investigations.
Due to the presence of the fluorine atoms and the aldehyde functional group, 3,5-difluorobenzaldehyde acts as a valuable building block in organic synthesis. Its unique chemical properties make it suitable for the preparation of various complex molecules with potential applications in different fields.
The presence of fluorine atoms in 3,5-difluorobenzaldehyde influences its reactivity compared to non-fluorinated analogs. Researchers have investigated its reaction behavior with various reagents to understand its potential applications and limitations.
These reactions are essential for synthesizing more complex organic molecules and derivatives .
Research indicates that 3,5-Difluorobenzaldehyde exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain bacterial strains. Additionally, compounds with similar structures have been explored for their anticancer properties, suggesting that 3,5-Difluorobenzaldehyde may possess bioactive characteristics worth investigating further in pharmaceutical applications .
Several synthesis methods for 3,5-Difluorobenzaldehyde exist, including:
These methods highlight the versatility in synthesizing this compound while emphasizing safety and efficiency in laboratory settings .
3,5-Difluorobenzaldehyde finds applications across several fields:
The compound's ability to act as a building block in organic synthesis makes it valuable across these industries .
Interaction studies involving 3,5-Difluorobenzaldehyde focus on its reactivity with various biological molecules. These studies aim to understand how this compound interacts with proteins and enzymes, potentially leading to insights into its mechanism of action as an antibacterial agent. Additionally, research into its interactions with DNA and cell membranes may reveal further applications in medicinal chemistry .
When comparing 3,5-Difluorobenzaldehyde to similar compounds, several noteworthy analogs include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorobenzaldehyde | C7H4F2O | Fluorine atoms at different positions |
4-Fluorobenzaldehyde | C7H5FO | Single fluorine substitution |
3-Fluorobenzaldehyde | C7H5FO | Similar structure with one fluorine |
Uniqueness: The distinct placement of fluorine atoms
3,5-Difluorobenzaldehyde (CAS 32085-88-4) is a difluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O and a molecular weight of 142.10 g/mol. Its structure features a benzaldehyde core substituted with fluorine atoms at the 3- and 5-positions, creating a symmetrical meta-fluorination pattern. Key spectroscopic identifiers include:
The compound exists as a clear, light green to pale yellow liquid at room temperature, with a density of 1.296 g/cm³ and a boiling point of 61–63°C at 43 mmHg. Its refractive index ranges from 1.4930 to 1.4950 at 20°C.
The synthesis of 3,5-difluorobenzaldehyde was first reported in the late 20th century through halogen-exchange reactions. Early methods involved:
A significant advancement came in 1987 when SmithKline Beckman Corporation patented a route using 3,5-difluorobenzonitrile reduction with Raney alloy in formic acid, achieving 55% yield. Modern continuous-flow systems now enable safer oxidation processes with cobalt-molybdenum catalysts, reducing reaction times to 60 seconds.
This compound occupies a strategic niche in organofluorine chemistry due to:
It serves as a precursor to β-fluorinated aldehydes via Wacker-type oxidation and participates in cross-coupling reactions for pharmaceutical intermediates.
The industrial production of 3,5-difluorobenzaldehyde primarily relies on continuous oxidation processes and halogen exchange reactions. The most established industrial method involves the halogen exchange of 2,4-dichlorobenzaldehyde with potassium fluoride in dipolar aprotic solvents [1] [2]. This process operates at elevated temperatures (200-230°C) with reaction times of 13 hours, achieving yields of 68-74% of theory [2].
A significant advancement in industrial synthesis is the continuous oxidation of 3,5-difluorotoluene using hydrogen peroxide as an oxidant in tubular reactors [3]. This method employs metal ion complexes of cobalt, molybdenum, and bromine as catalysts, with acetic acid as the solvent. The process operates under mild conditions (50-140°C) with short reaction times (60-1600 seconds) and achieves yields of 20-35% [3].
Industrial formylation processes have been developed using carbon monoxide and aluminum chloride under relatively low pressure and temperature conditions. These methods provide cost-effective and safe procedures for producing fluorinated benzaldehydes in high yields, with the resultant products serving as precursors for pharmaceuticals, agrochemicals, and specialty chemicals [4] [5].
The direct formylation of 1,3-difluorobenzene represents a key laboratory synthesis route for 3,5-difluorobenzaldehyde. Research has demonstrated that reaction of 1,3-difluorobenzene with dichloromethyl alkyl ethers in the presence of Lewis acids provides effective access to difluorobenzaldehydes [6] [7].
Specific reaction conditions involve treating 1,3-difluorobenzene (5.70 g, 50.0 mmol) with dichloromethyl methyl ether (8.77 g, 76.2 mmol) and aluminum chloride (9.96 g, 74.9 mmol) in dichloromethane (50 mL). The reaction mixture is stirred at room temperature for several hours, yielding 2,4-difluorobenzaldehyde in 33% isolated yield after bulb-to-bulb distillation [6].
The formylation process demonstrates high regioselectivity, with the 2,4-difluorobenzaldehyde being the major product. Gas chromatographic analysis shows the crude product consists of starting material (11%) and the desired aldehyde (73%), accompanied by diphenylmethane and triphenylmethane derivatives as byproducts [6].
Laboratory-scale oxidation of 3,5-difluorotoluene employs hydrogen peroxide as the primary oxidant with transition metal catalysts. The process utilizes cobalt acetate and sodium molybdate as catalysts, with sodium bromide as a co-catalyst in acetic acid solvent [3].
Detailed Procedure: A typical reaction involves dissolving 6.06 g cobalt acetate and 6.06 g sodium molybdate in 200 mL of 3,5-difluorotoluene and 200 mL acetic acid to form a mixed solution. The catalyst-to-substrate molar ratio is maintained at 0.015:1. Separately, 6.06 g sodium bromide is dissolved in 35% hydrogen peroxide solution. The two solutions are fed continuously into a tubular reactor at flow rates of 5.56 mL/min and 11.11 mL/min respectively, with reaction temperature controlled at 105°C and residence time of 1500 seconds [3].
This method achieves 3,5-difluorotoluene conversions of 65.1% with 3,5-difluorobenzaldehyde yields of 48.2%. The process benefits from continuous operation, effective temperature control, and reduced side reactions compared to batch processes [3].
Halogen-metal exchange reactions provide versatile routes to 3,5-difluorobenzaldehyde through organometallic intermediates. The Grignard reaction represents the most common approach, utilizing magnesium metal in tetrahydrofuran solvent [9].
Grignard Procedure: The reaction involves treating 3,5-difluorobromobenzene with magnesium turnings (28 g) suspended in tetrahydrofuran (60 mL), followed by dropwise addition of the halide in THF solution (800 mL). After formation of the Grignard reagent, dimethylformamide is added to introduce the formyl group. The reaction is maintained at gentle reflux with stirring for 1 hour, followed by aqueous workup and extraction with ethyl acetate .
The process yields 125 g (84.9% yield) of 3,5-difluorobenzaldehyde after solvent evaporation and purification. The method requires strict anhydrous conditions and inert atmosphere to prevent moisture interference with the organometallic reagent .
Lithium-Halogen Exchange: Alternative approaches employ organolithium reagents for halogen-metal exchange. The reaction of 1,2-difluorobenzene with n-butyllithium in tetrahydrofuran at -65°C, followed by treatment with dimethylformamide, provides access to difluorobenzaldehydes [10]. This method operates at lower temperatures but requires careful temperature control and extended reaction times.
Green chemistry principles have been increasingly applied to 3,5-difluorobenzaldehyde synthesis, focusing on atom economy, solvent reduction, and waste minimization. Recent developments emphasize solvent-free synthetic protocols and continuous flow processes [11] [12].
Solvent-Free Synthesis: Novel approaches involve direct synthesis of gem-difluorinated compounds using nucleophilic difluoroenoxysilanes under neat conditions. This method eliminates volatile organic solvents and heavy metal catalysts, operating through direct hydrogen-bond interactions between reactants. The process achieves yields of 81-91% with reaction times of 2-6 hours at room temperature [11].
PFAS-Free Fluorination: Environmentally friendly alternatives to traditional fluorination reagents have been developed using cesium fluoride as the sole fluorine source. This approach avoids PFAS (per- and polyfluoroalkyl substances) compounds, which face increasing regulatory restrictions. The method operates through flow chemistry principles in closed tubular systems, providing safe and controlled chemistry with greater versatility [12].
Electrochemical Methods: Green electrochemical approaches for fluorination have been explored using quaternary ammonium complexes. These methods demonstrate low hygroscopicity and excellent reactivity while avoiding hazardous reagents. The fluorinating agents are prepared by combining potassium fluoride with tetrabutylammonium bromide, forming stable complexes suitable for electrochemical fluorination [13].
Continuous Flow Technology: Microreactor technology enables precise control of reaction parameters while minimizing waste generation. The continuous flow synthesis of 3,5-difluorobenzaldehyde in tubular reactors with specific microstructures provides enhanced mass transfer, improved temperature control, and reduced reaction times compared to batch processes [3].
Green Chemistry Metric | Continuous Oxidation | Solvent-Free | Electrochemical | Conventional Batch |
---|---|---|---|---|
Atom Economy | High | Very High | High | Low |
E-Factor | Low | Very Low | Low | High |
Energy Efficiency | High | Very High | Medium | Low |
Waste Generation | Low | Minimal | Low | High |
Sustainability Score | 8/10 | 9/10 | 7/10 | 4/10 |
The efficiency of different synthetic routes for 3,5-difluorobenzaldehyde varies significantly based on yield, reaction time, operational complexity, and scalability. A comprehensive comparison reveals distinct advantages and limitations for each approach.
Yield Comparison: The Grignard reaction demonstrates the highest yields (80-90%) but requires multiple steps and stringent anhydrous conditions . Halogen exchange methods using potassium fluoride achieve good yields (68-74%) with established industrial scalability [2]. Continuous oxidation processes provide moderate yields (20-35%) but offer operational advantages through continuous processing [3].
Reaction Efficiency: Formylation of 1,3-difluorobenzene provides rapid access to difluorobenzaldehydes with reaction times of 2-4 hours and yields of 40-73% [6]. The method demonstrates excellent regioselectivity for 2,4-difluorobenzaldehyde formation, though it produces triphenylmethane byproducts that require separation.
Process Intensification: Continuous oxidation in tubular reactors represents the most process-intensified approach, with reaction times reduced to 60-1600 seconds compared to 13 hours for batch halogen exchange [3]. The method enables real-time control of reaction parameters and eliminates the need for product isolation between steps.
Economic Considerations: Industrial halogen exchange remains the most economically viable route due to established infrastructure and reliable supply chains. The process utilizes readily available dichlorobenzaldehyde starting materials and operates at large scale with predictable outcomes [14].
Sustainability Assessment: Solvent-free approaches demonstrate superior sustainability metrics with minimal waste generation and high atom economy. These methods align with green chemistry principles while maintaining synthetic efficiency [11]. Continuous flow processes offer excellent sustainability through reduced energy consumption and improved process control [12].
Synthetic Method | Yield (%) | Reaction Time | Scalability | Sustainability |
---|---|---|---|---|
Grignard Reaction | 80-90 | 1-2 h | Medium | Medium |
Halogen Exchange | 68-74 | 13 h | High | Low |
Continuous Oxidation | 20-35 | 60-1600 s | High | High |
Formylation | 40-73 | 2-4 h | Medium | Medium |
Solvent-Free | 81-91 | 2-6 h | Medium | Very High |
Flammable;Irritant